

thermal stability of 5-Formyl-8-hydroxycarbostyryl

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Compound of Interest

Compound Name: **5-Formyl-8-hydroxycarbostyryl**

Cat. No.: **B045642**

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An In-depth Technical Guide on the Thermal Stability of **5-Formyl-8-hydroxycarbostyryl**

Introduction

5-Formyl-8-hydroxycarbostyryl, existing in tautomeric form as 8-hydroxyquinoline-5-carbaldehyde, is a derivative of the quinoline scaffold, a "privileged structure" in medicinal chemistry. This class of compounds is of significant interest to researchers and drug development professionals due to its wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.^{[1][2]} A critical parameter in the development of any pharmaceutical compound is its thermal stability, which dictates its synthesis, purification, formulation, and long-term storage conditions. This technical guide provides a comprehensive overview of the known physicochemical properties and outlines the standard experimental protocols for assessing the thermal stability of **5-Formyl-8-hydroxycarbostyryl**.

Physicochemical Properties

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **5-Formyl-8-hydroxycarbostyryl** are not extensively reported in publicly available literature. However, the properties of its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, offer valuable insights into its expected thermal behavior.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline-5-carbaldehyde

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ NO ₂	[3]
Molecular Weight	173.17 g/mol	[3]
Melting Point	178 °C	[3]
Boiling Point	383.1 °C (Predicted)	[3]
Appearance	White to off-white solid	[3]

Synthesis Protocol

The synthesis of 8-hydroxyquinoline-5-carbaldehyde, a key intermediate and tautomeric form of **5-Formyl-8-hydroxycarbostyryl**, is typically achieved through the formylation of 8-hydroxyquinoline. Various synthetic methodologies can be employed, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4] A representative laboratory-scale synthesis protocol is detailed below.[5]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde[5]

Materials:

- 8-Hydroxyquinoline
- Ethanol
- Sodium hydroxide (NaOH)
- Chloroform (trichloromethane)
- Dilute hydrochloric acid (HCl)
- Dichloromethane
- Methanol
- Silica gel for column chromatography

Procedure:

- 8-Hydroxyquinoline is dissolved in ethanol, followed by the addition of an aqueous solution of sodium hydroxide.[5]
- The resulting mixture is heated to reflux.[5]
- Chloroform is then added slowly and dropwise to the refluxing solution over a period of 30 minutes.[5]
- The reaction is allowed to continue under reflux for 20 hours.[5]
- After the reaction is complete, the mixture is cooled, and the ethanol and any unreacted chloroform are removed by distillation under reduced pressure.[5]
- The remaining residue is dissolved in water, and the pH is adjusted to slightly acidic using dilute hydrochloric acid, which causes the crude product to precipitate.[5]
- The precipitated yellow solid is then extracted with dichloromethane.[5]
- The extract is purified by column chromatography using silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent to yield the final product as a white solid.[5]

Thermal Stability Analysis

The thermal stability of a chemical compound is rigorously evaluated using instrumental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, melting points, heats of fusion, and other phase transitions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and stability of the compound.

General Procedure:

- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).[6]
- Instrument Setup: The crucible is placed into the TGA instrument's furnace.[6] The furnace is then purged with an inert gas, such as nitrogen, to provide a non-oxidative atmosphere.[7]
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).[6][7]
- Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.[8]
- Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset temperature of weight loss is indicative of the beginning of thermal decomposition. The first derivative of this curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and crystallization.

General Procedure:

- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.[9]
- Instrument Setup: Both the sample and reference pans are placed in the DSC instrument.[9]
- Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).[1]
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]
- Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, with the peak temperature indicating the melting point and the area under the peak corresponding to the enthalpy of fusion.[11]

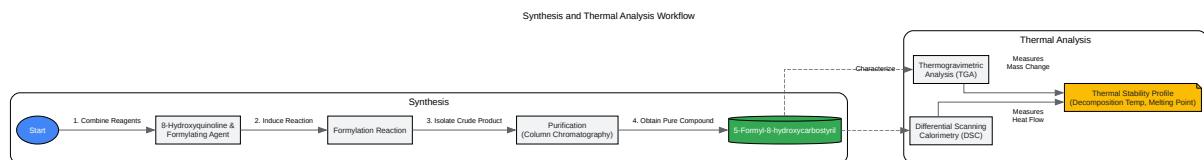
Biological Activity and Potential Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[\[1\]](#)[\[2\]](#) The primary mechanism of action is believed to be their ability to chelate metal ions.[\[11\]](#)

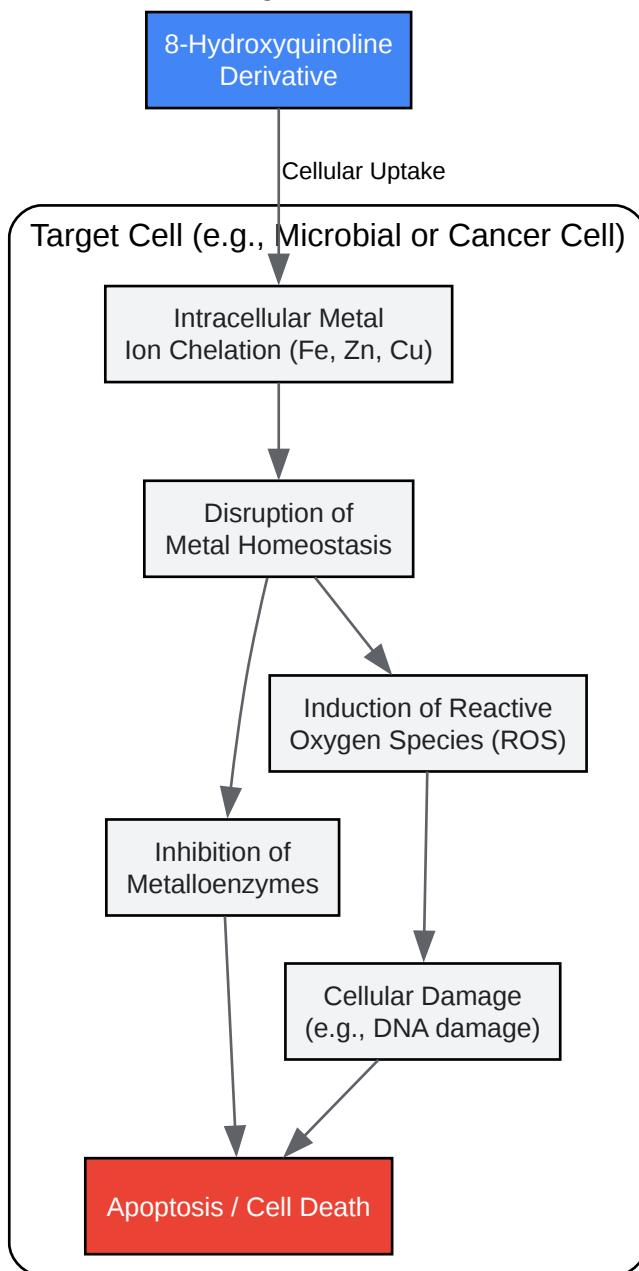
Antimicrobial and Anticancer Mechanisms:

- Metal Ion Chelation: 8-Hydroxyquinoline derivatives can bind to essential metal ions such as iron, zinc, and copper within cells.[\[4\]](#) This sequestration disrupts the function of metalloenzymes that are crucial for microbial survival and the proliferation of cancer cells.[\[4\]](#)
- Induction of Oxidative Stress: By interfering with metal homeostasis, these compounds can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[\[12\]](#)
- DNA Damage and Apoptosis: The resulting oxidative stress can cause damage to cellular components, including DNA, which can ultimately trigger programmed cell death (apoptosis) in both microbial and cancer cells.[\[12\]](#)
- Inhibition of Signaling Pathways: In the context of cancer, some 8-hydroxyquinoline derivatives have been shown to inhibit critical signaling pathways involved in cell growth and survival.[\[12\]](#) In neurodegenerative disease models, they have been observed to affect pathways like the calpain-calpastatin signaling system.[\[5\]](#)

Visualizations



Postulated Biological Mechanism of Action

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